
2-(Prop-1-en-2-yl)cycloheptanone
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Description
2-(Prop-1-en-2-yl)cycloheptanone is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 2-(Prop-1-en-2-yl)cycloheptanone
The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of cycloheptanone. One common approach is the reaction of cycloheptanone with prop-1-en-2-yl bromide in the presence of a strong base like sodium hydride, typically conducted in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.
Synthetic Routes Overview
Method | Reagents | Conditions | Yield |
---|---|---|---|
Alkylation | Cycloheptanone + Prop-1-en-2-yl bromide | NaH, DMSO, high temperature | Moderate to high |
Reduction | This compound | LiAlH4 or similar reducing agents | High |
Oxidation | 2-(Prop-1-en-2-yl)cycloheptanol | Oxidizing agents (e.g., CrO3) | Variable |
Organic Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules. Its unique structure allows for various transformations that can lead to the development of novel compounds with specific functionalities.
Research has indicated that this compound exhibits potential biological activities. Studies have shown that it can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing their structural and functional properties .
Mechanism of Action:
The compound's hydroxyl group can form hydrogen bonds with biomolecules, while the prop-1-en-2-yl group enhances binding affinity to hydrophobic sites on proteins or receptors. This interaction may modulate the activity of various enzymes and receptors, suggesting potential therapeutic applications.
Applications in Medicine
The medicinal applications of this compound are being explored in the context of drug development. It is being investigated for its potential use in antibiotic formulations and as a precursor for synthesizing other therapeutic agents. The compound's unique properties make it a candidate for developing drugs targeting specific biological pathways .
Industrial Uses
In the industrial sector, this compound is utilized in producing specialty chemicals and fragrances due to its distinctive odor profile. Its chemical properties allow it to be incorporated into various formulations, enhancing product performance .
Case Studies
Case Study 1: Biotransformation Studies
Research involving actinobacteria like Rhodococcus rhodochrous has demonstrated that monoterpenoids can be biotransformed into more bioactive derivatives. This suggests that this compound could be used in biocatalytic processes to produce pharmacologically active compounds, showcasing its potential in sustainable chemistry practices.
Case Study 2: Pharmaceutical Development
A study focused on the synthesis of derivatives from this compound highlighted its role as a precursor in developing new antibiotics. The research indicated that modifications to the cycloheptanone structure could lead to compounds with enhanced antibacterial activity against resistant strains .
Properties
CAS No. |
918875-43-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-prop-1-en-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)9-6-4-3-5-7-10(9)11/h9H,1,3-7H2,2H3 |
InChI Key |
OKPIVKGFRSJJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.